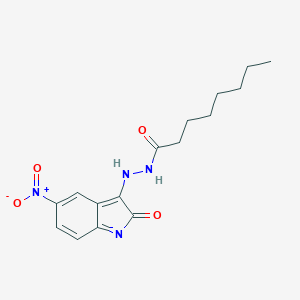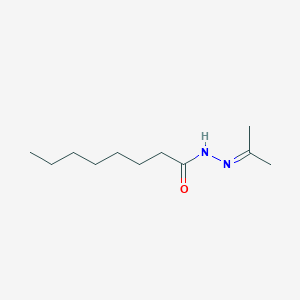![molecular formula C18H22N2O3S B229673 N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as TATPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TATPA is a sulfonyl amide compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
TATPA's mechanism of action is still being studied, but it is believed to act as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. TATPA has also been shown to have potential as a metalloprotease inhibitor, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
TATPA has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, as mentioned previously. TATPA has also been shown to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. TATPA has also been studied for its potential as an antioxidant and has been shown to protect against oxidative stress in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
TATPA has several advantages for laboratory experiments, including its stability and solubility in various solvents. TATPA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, TATPA's potential toxicity and limited availability may present limitations for its use in laboratory experiments.
Orientations Futures
There are several future directions for the study of TATPA, including further investigation into its mechanism of action and potential therapeutic applications. TATPA's potential as a metalloprotease inhibitor could be further explored for its implications in the treatment of cancer and other diseases. Additionally, the development of TATPA derivatives could provide further insight into its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of TATPA can be achieved through various methods, including the reaction of 4-aminobenzenesulfonyl chloride with N-(2,3,5,6-tetramethylphenyl)acetamide in the presence of a base, such as triethylamine. Other methods include the reaction of 4-aminobenzenesulfonamide with N-(2,3,5,6-tetramethylphenyl)acetamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), or through the reaction of 4-nitrobenzenesulfonamide with N-(2,3,5,6-tetramethylphenyl)acetamide followed by reduction with hydrogen gas.
Applications De Recherche Scientifique
TATPA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. TATPA has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, and has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-11-10-12(2)14(4)18(13(11)3)24(22,23)20-17-8-6-16(7-9-17)19-15(5)21/h6-10,20H,1-5H3,(H,19,21) |
Clé InChI |
LUHORGBHVBZLRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



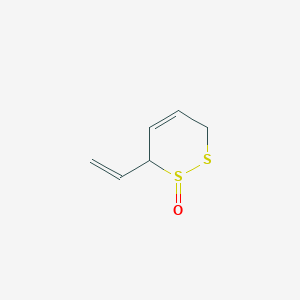
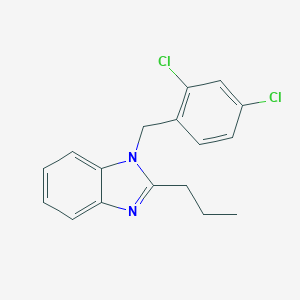

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
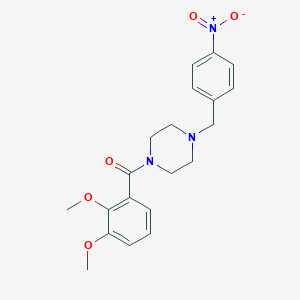
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
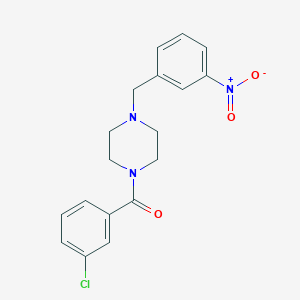
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

